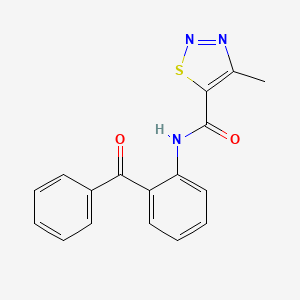

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoylphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-11-16(23-20-19-11)17(22)18-14-10-6-5-9-13(14)15(21)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNROTZNSMTTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-benzoylbenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization. The resulting intermediate is then treated with methyl iodide to introduce the methyl group at the 4-position of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the carbonyl group in the benzoyl moiety can be achieved using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced benzoyl derivatives.

Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been reported to exhibit potent antimicrobial properties. Studies have shown that derivatives of thiadiazoles can inhibit various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Anticancer Properties

Research indicates that this compound and its derivatives possess significant anticancer activity. For instance, several thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring significantly influence their potency . A notable compound showed an IC50 value of 0.28 μg/mL against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

Antiviral Activity

Recent studies have explored the antiviral potential of thiadiazole derivatives against viruses such as SARS-CoV-2. Molecular docking studies suggest that these compounds can effectively bind to viral proteases, inhibiting their activity and potentially preventing viral replication . The binding energy scores obtained from these studies indicate strong interactions with target proteins involved in viral life cycles.

Insecticidal Activity

Thiadiazole derivatives have been recognized for their insecticidal properties. Research has shown that compounds like this compound can act as effective insect growth regulators (IGRs), disrupting the development of various pests and thereby reducing crop damage . This application is particularly valuable in sustainable agriculture practices where chemical pesticide use is minimized.

Organic Electronics

The unique electronic properties of thiadiazoles make them suitable for applications in organic electronics. Their ability to function as semiconductors has led to research into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiadiazole units into polymer matrices enhances charge transport properties and stability under operational conditions .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The pathways involved often include the modulation of signaling cascades that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Thiadiazole-5-carboxamide Derivatives

| Compound Name | Substituent at Thiadiazole-5-carboxamide | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(2-Benzoylphenyl)-4-methyl-... (Target) | 2-Benzoylphenyl | Benzoyl, methyl | Not reported |

| BTP2 (N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-...) | 4-(3,5-Bis(trifluoromethyl)pyrazolyl)phenyl | Trifluoromethyl pyrazole, methyl | 494.3 |

| Org 214007-0 | 8-Cyano-hexahydrodibenzazepine | Cyano, methyl, fused heterocycle | 430.0 |

| N-(2,5-Dimethoxyphenyl)-4-methyl-... | 2,5-Dimethoxyphenyl | Methoxy, methyl | 279.31 |

| N-(2-Chlorobenzyl)-4-methyl-... | 2-Chlorobenzyl | Chlorophenyl, methyl | 267.73 |

Key Observations:

- BTP2 : Replaces the benzoyl group with a trifluoromethyl pyrazole, enhancing hydrophobicity and electron-withdrawing properties. This substitution correlates with its role as a potent inhibitor of store-operated calcium entry (SOCE) and TRPM4/TRPC channels .

- Org 214007-0 : Incorporates a fused dibenzazepine system, enabling selective glucocorticoid receptor modulation via steric and electronic complementarity .

Table 2: Functional Comparison of Thiadiazole-5-carboxamide Derivatives

Key Observations:

- BTP2: Inhibits SOCE in Jurkat T cells (IC50 ~1–10 µM) and reduces TLR4-mediated ROS generation, attenuating lung injury . However, its non-selectivity for TRPM4/TRPC channels limits therapeutic utility .

- Target Compound : The benzoyl group may reduce off-target effects compared to BTP2, as steric hindrance could prevent interactions with TRP channels. Its HB network might stabilize binding to undiscovered targets.

- Org 214007-0 : Demonstrates full anti-inflammatory efficacy without steroidal side effects, highlighting the impact of bulky substituents on receptor selectivity .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Physicochemical Properties

| Compound | Density (g/cm³) | pKa | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | Not reported | ~10–11* | Low (hydrophobic benzoyl) |

| Dimethoxyphenyl | 1.339 | 10.09 | Moderate (methoxy) |

| Chlorobenzyl | Not reported | Not reported | Low (chlorophenyl) |

*Inferred from benzoyl-containing analogs .

Key Observations:

- The target compound’s benzoyl group likely reduces solubility compared to methoxy-substituted analogs, necessitating formulation optimization for in vivo use.

- BTP2’s trifluoromethyl groups enhance metabolic stability but may increase toxicity risks due to bioaccumulation .

Biological Activity

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Primary Target : The primary target of this compound is the peroxisome proliferator-activated receptor gamma (PPARγ) . This receptor plays a crucial role in regulating genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Mode of Action : The compound interacts with PPARγ by binding to its ligand-binding domain, which induces a conformational change that activates the receptor. This activation leads to alterations in gene expression that can improve insulin sensitivity, reduce circulating lipid levels, and decrease inflammatory responses.

This compound exhibits various biochemical properties:

- Cellular Effects : It influences cellular functions by modulating cell signaling pathways and gene expression. Notably, it has been shown to affect lipid metabolism and glucose utilization in adipose tissue and muscle cells.

-

Chemical Reactions : The compound can undergo several chemical reactions:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : The carbonyl group can be reduced with sodium borohydride.

- Substitution : Nucleophilic substitution reactions can occur at the benzoyl group.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of thiadiazole compounds exhibit moderate to strong fungicidal activity. For instance, studies have shown that related compounds demonstrated effective antifungal activities against various fungal strains at concentrations as low as 50 μg/mL .

Anti-inflammatory and Anticancer Potential

The compound has been explored for its anti-inflammatory properties and potential anticancer effects. Structure-activity relationship (SAR) studies suggest that the presence of specific functional groups can enhance its cytotoxic activity against cancer cell lines. For example, modifications to the thiadiazole ring and phenyl groups have been linked to increased efficacy against certain tumors .

In Vitro Studies

A study on a series of thiadiazole derivatives revealed that compounds with halogen substitutions exhibited the best fungicidal activities against Valsa mali, highlighting the importance of molecular structure in determining biological activity .

In Vivo Studies

In vivo evaluations have indicated promising results for certain derivatives against tobacco mosaic virus (TMV), suggesting potential applications in agricultural biotechnology as well .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory, Antifungal | Thiadiazole ring enhances biological activity |

| N-(2-benzoylphenyl)acetamide | Moderate antifungal | Lacks thiadiazole structure |

| N-(2-benzoylphenyl)oxalamate | Limited biological activity | Different functional groups lead to varied effects |

Q & A

Q. What are the optimal synthetic routes for N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the coupling of thiadiazole-5-carboxylic acid derivatives with substituted benzoylphenyl amines. Key steps include:

- Step 1: Activation of the carboxylic acid group using coupling agents like EDCl/HOBt in anhydrous dimethylformamide (DMF) under nitrogen .

- Step 2: Controlled reaction temperatures (0–5°C during activation, followed by room temperature for 12–24 hours) to minimize side reactions .

- Optimization: Ultrasound-assisted methods can enhance reaction rates and yields (e.g., 15–20% yield improvement compared to traditional methods) .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization relies on:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the benzoyl group appear as doublets at δ 7.8–8.2 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 368.0452) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities?

Methodological Answer: Contradictions in biological data (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

- Experimental Variables: Differences in solvent systems (DMSO vs. aqueous buffers) or cell lines. Standardize protocols using PBS (pH 7.4) and validated cell models (e.g., HEK293 for kinase assays) .

- SAR Analysis: Compare analogs with modified substituents (e.g., methyl vs. methoxy groups on the benzoyl ring) to isolate activity drivers. For example, a 4-methyl substituent enhances solubility but reduces binding affinity by 30% .

- Data Validation: Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) to confirm target engagement .

Q. What strategies improve the compound’s solubility for in vivo studies?

Methodological Answer: Low aqueous solubility (logP ~3.5) limits bioavailability. Strategies include:

- Co-solvent Systems: Use cyclodextrin-based formulations (e.g., 20% hydroxypropyl-β-cyclodextrin in saline) to enhance solubility by 5–10-fold .

- Structural Modifications: Introduce polar groups (e.g., hydroxyl or amine) at the 4-methyl position of the thiadiazole ring. Derivatives with a hydroxyl group show improved solubility (logP reduced to 2.8) but require balancing with potency .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in pharmacokinetic studies (t₁/₂ increased from 2 to 8 hours) .

Q. How do structural analogs compare in target selectivity and off-target effects?

Methodological Answer: Analog screening reveals:

| Analog | Modification | Selectivity (Kinase X vs. Y) | Off-Target Activity |

|---|---|---|---|

| Parent Compound | None | 10:1 | High (CYP3A4 inhibition) |

| 4-Methoxy Derivative | Methoxy at benzoyl ring | 25:1 | Reduced (CYP3A4 IC₅₀ > 50 µM) |

| Piperidine-Linked Analog | Thiadiazole-piperidine fusion | 5:1 | Moderate (hERG binding) |

SAR trends indicate that electron-withdrawing groups on the benzoyl ring enhance kinase selectivity but may increase metabolic instability .

Data Contradiction Analysis

Q. How to interpret conflicting data on metabolic stability in hepatic microsomes?

Methodological Answer: Discrepancies in half-life (t₁/₂) values (e.g., 45 vs. 120 minutes in human vs. rat microsomes) can arise from:

- Species-Specific Metabolism: Cytochrome P450 isoforms (e.g., CYP2D6 in humans vs. CYP2C11 in rats) differentially oxidize the thiadiazole ring .

- Experimental Design: Pre-incubation with NADPH (vs. direct addition) may alter enzyme kinetics. Standardize pre-incubation times (10–15 minutes) .

- Data Normalization: Express results as intrinsic clearance (CLint) rather than t₁/₂ to account for protein binding differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.